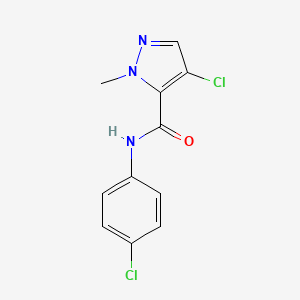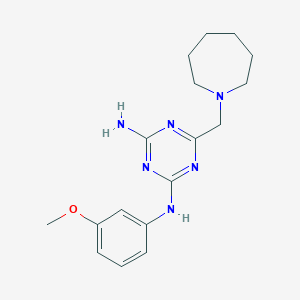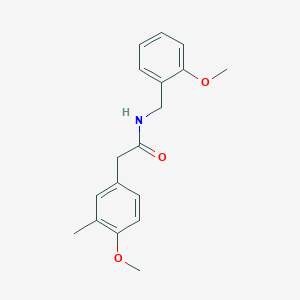
N-(2-fluorophenyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-phenyl-2-propynamide, commonly known as FPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPOP is a small molecule that can be used as a probe to study protein structure and interactions, as well as to investigate the mechanisms of protein folding and misfolding.
Mécanisme D'action
FPOP works by reacting with solvent-exposed amino acid residues in proteins. The reaction occurs through a radical-mediated process, which results in the formation of covalent bonds between FPOP and the protein. The covalent modification of the protein by FPOP can be detected using mass spectrometry, which allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions.
Biochemical and Physiological Effects:
FPOP does not have any known biochemical or physiological effects. It is a non-toxic compound that is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPOP in lab experiments is its ability to selectively modify solvent-exposed amino acid residues in proteins. This allows for the identification of specific amino acid residues that are involved in protein-protein or protein-ligand interactions. FPOP is also a relatively small molecule, which makes it easy to use in a variety of experimental settings.
One of the main limitations of using FPOP is that it can only modify solvent-exposed amino acid residues in proteins. This means that it may not be useful for studying protein regions that are buried or inaccessible to solvent. Additionally, FPOP can only be used to study proteins that are soluble in aqueous solutions, which limits its applicability to membrane proteins.
Orientations Futures
There are several future directions for the use of FPOP in scientific research. One potential direction is the development of new FPOP derivatives that can selectively modify different types of amino acid residues in proteins. Another direction is the use of FPOP in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Finally, FPOP can be used to study the effects of post-translational modifications on protein structure and function, which could have important implications for the development of new therapeutics.
Méthodes De Synthèse
FPOP can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 2-fluorobenzonitrile with phenylacetylene in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure FPOP.
Applications De Recherche Scientifique
FPOP has been widely used in scientific research to study protein structure and interactions. It is a useful tool for investigating protein-protein and protein-ligand interactions, as well as for studying protein folding and misfolding. FPOP can also be used to study protein conformational changes and to identify protein-protein interaction sites.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWUAEMADGZQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)

![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)